REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[F:14])(=[O:3])[CH3:2]>[Pd].CO>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[C:6]([F:14])[CH:7]=1
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
is carried out in the course of 4 hours at 50° C. under a hydrogen
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
After the catalyst has been removed
|
Type
|
DISTILLATION
|
Details
|
450 ml of methanol are distilled off from the reaction solution in vacuo
|
Type
|
CUSTOM
|
Details
|
the product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
the residue is washed with a little methanol
|
Type
|
CUSTOM
|
Details
|
dried at 50°-60° C. in a vacuum cabinet
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C=C1)NC(C)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |